molecular formula C16H17N3O2S B5699819 5-(2-furyl)-4-(4-isopropoxybenzyl)-4H-1,2,4-triazole-3-thiol

5-(2-furyl)-4-(4-isopropoxybenzyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5699819
M. Wt: 315.4 g/mol
InChI Key: LDCGHYZYWPXAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-furyl)-4-(4-isopropoxybenzyl)-4H-1,2,4-triazole-3-thiol, also known as FIT, is a potent and selective inhibitor of the enzyme protein disulfide isomerase (PDI). PDI is a key player in protein folding and quality control in the endoplasmic reticulum (ER) of cells. FIT has shown promising results in scientific research and has the potential to be used as a tool compound for investigating PDI function and as a therapeutic agent for treating diseases associated with ER stress.

Scientific Research Applications

Quantum Computing

The unique properties of “HMS2319B16” may have potential applications in the field of quantum computing. The compound’s molecular structure could be utilized in the development of qubits or quantum bits, which are the fundamental units of quantum information. Research in this area focuses on harnessing the quantum states of particles to perform computations far more complex than those possible with classical computers .

Nuclear Physics

Although not directly related to the compound’s name, research by a scientist named Oprea on fast proton-induced fission of uranium-238 has been conducted, which could have implications for the production of radioisotopes with applications in medicine, electronics, industry, and other fields .

properties

IUPAC Name

3-(furan-2-yl)-4-[(4-propan-2-yloxyphenyl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-11(2)21-13-7-5-12(6-8-13)10-19-15(17-18-16(19)22)14-4-3-9-20-14/h3-9,11H,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCGHYZYWPXAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Furan-2-yl-4-(4-isopropoxy-benzyl)-4H-[1,2,4]triazole-3-thiol

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